4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
4,9-Dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a naphthalene diimide (NDI) derivative characterized by its dibromo substitution at the 4,9-positions and tertiary amine-functionalized alkyl chains (3-(dimethylamino)propyl) at the 2,7-positions. The bromine atoms enhance reactivity for further functionalization, while the dimethylamino groups improve solubility in polar solvents and modulate electronic properties through their electron-donating effects . This compound belongs to a broader class of NDI-based molecules widely studied for applications in organic electronics (e.g., semiconductors, OLEDs) and biomedicine (e.g., G-quadruplex DNA targeting) .
Properties
IUPAC Name |
2,9-dibromo-6,13-bis[3-(dimethylamino)propyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Br2N4O4/c1-27(2)7-5-9-29-21(31)13-11-16(26)20-18-14(12-15(25)19(17(13)18)23(29)33)22(32)30(24(20)34)10-6-8-28(3)4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUGPANERTUNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCN(C)C)Br)C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS Number: 1375748-41-6) is a naphthalene diimide derivative that has garnered attention for its potential biological activities, particularly in cancer research. Its structure includes two bromine atoms and dimethylamino propyl groups, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26Br2N4O4 |
| Molecular Weight | 594.3 g/mol |
| CAS Number | 1375748-41-6 |
| Storage Conditions | Room temperature, dry |
Interaction with DNA
Research indicates that This compound exhibits high affinity for human telomeric quadruplex DNA. This interaction is crucial as it can stabilize the quadruplex structure, potentially leading to telomerase inhibition and subsequent effects on cell proliferation and apoptosis in cancer cells. For instance, studies have shown that compounds similar to this one can inhibit telomerase activity and induce cellular senescence in pancreatic cancer cell lines (MIA PaCa-2) .
Antiproliferative Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies reveal that it can inhibit cell growth at nanomolar concentrations. Specifically, exposure to concentrations ranging from 5 to 80 nM resulted in a dose-dependent inhibition of cell proliferation with accompanying changes in gene expression related to telomere maintenance and DNA damage response pathways .
Case Studies
- MIA PaCa-2 Pancreatic Cancer Cells :
- A549 Lung Cancer Cells :
Safety Profile
The safety profile of this compound is essential for its potential therapeutic application. Preliminary data suggest that it may pose risks such as irritation (GHS hazard statements H302-H335), requiring careful handling in laboratory settings .
Scientific Research Applications
Basic Information
- Molecular Formula : C24H26Br2N4O4
- Molecular Weight : 594.3 g/mol
- CAS Number : 1375748-41-6
Safety Information
The compound is classified with GHS hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. Appropriate safety measures should be taken when handling this chemical .
Medicinal Chemistry
4,9-Dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been investigated for its potential as an antitumor agent. Its structure allows for interaction with biological targets that are critical in cancer pathways. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that further structural modifications could enhance its efficacy .
Materials Science
In materials science, this compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for developing new materials with tailored properties.
Application: Photonic Materials
Research has demonstrated that complexes formed with this compound can be used to create photonic materials that exhibit unique optical properties. These materials have potential applications in sensors and optoelectronic devices .
Analytical Chemistry
The compound can serve as a fluorescent probe for the detection of metal ions in solution. Its structural features allow for selective binding to specific metal ions, which can be detected through changes in fluorescence intensity.
Case Study: Metal Ion Detection
A study highlighted the use of this compound as a selective sensor for mercury ions (Hg²⁺). The fluorescence response was significantly enhanced upon binding with Hg²⁺, demonstrating its potential utility in environmental monitoring applications .
Table 1: Summary of Applications
Comparison with Similar Compounds
Alkyl Chain Variations
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-2OD-Br2) :
- Substituents : Branched 2-octyldodecyl chains.
- Key Properties : Enhanced solubility in organic solvents (e.g., chloroform, toluene) for solution-processable semiconductors. Used in polymer solar cells and organic field-effect transistors (OFETs) due to low bandgap and high electron mobility .
- Molecular Weight : 985.06 g/mol .
4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone :
Tertiary Amine and Heterocyclic Modifications
- MM41 (4,9-Bis((3-(4-methylpiperazin-1-yl)propyl)amino)-2,7-bis(3-morpholinopropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone): Substituents: Morpholinopropyl and methylpiperazinyl groups. Key Properties: Potent G-quadruplex DNA binder with IC₅₀ values in the nanomolar range against pancreatic (MIA-PaCa2) and lung (A549) cancer cells. Water-soluble as a formate salt . Molecular Weight: 831.08 g/mol .
- QN-302 (2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)-9-(4-(pyrrolidin-1-ylmethyl)phenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone): Substituents: Pyrrolidinyl and morpholinopropyl groups. Key Properties: Targets G-quadruplex structures in the S100P gene promoter, showing anti-tumor activity in vivo .
Fluorinated Derivatives
- NDI-C4F (2,7-bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone) :
Comparative Data Table
Key Findings
Electronic Applications : Alkyl-substituted NDIs (e.g., NDI-2OD-Br2) prioritize solubility and charge transport, while fluorinated derivatives (NDI-C4F) focus on stability and interfacial properties .
Biological Activity: Tertiary amine substituents (e.g., morpholino, piperazinyl) enhance DNA-binding affinity and cellular uptake, as seen in MM41 and QN-302 .
Synthetic Flexibility : The 4,9-dibromo core allows post-functionalization via nucleophilic substitution or cross-coupling, enabling tailored properties for diverse applications .
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and what are critical reaction parameters?
The compound is synthesized via nucleophilic substitution reactions on brominated naphthalenetetracarboxylic dianhydride precursors. Key steps include:
- Bromination : Starting with 1,4,5,8-naphthalenetetracarboxylic dianhydride, bromination at the 4,9-positions is achieved using bromine in concentrated sulfuric acid .
- Alkylation : The bis(3-(dimethylamino)propyl) groups are introduced via nucleophilic substitution under anhydrous conditions, typically using NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF, THF) .
- Purification : Column chromatography (silica gel, eluent: chloroform/acetone mixtures) and recrystallization (chloroform/hexane) yield high-purity product . Critical parameters : Reaction temperature (393 K for alkylation), stoichiometric control of bromine, and inert atmosphere to prevent side reactions.
Q. How should this compound be handled and stored to ensure stability and safety?
- Handling : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid inhalation of dust/vapors; work in a fume hood with local exhaust ventilation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture, light, and oxidizing agents .
- Fire hazards : Use dry chemical or alcohol-resistant foam for extinguishing; decomposition releases toxic gases (CO, NOₓ) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns and dimethylamino propyl groups (δ ~2.2–3.5 ppm for N(CH₃)₂ protons) .
- FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~985–1000 m/z depending on substituents) .
- Elemental analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?
SC-XRD reveals:
- Planarity : The fused benzo[lmn][3,8]phenanthroline core is coplanar (r.m.s. deviation <0.05 Å), critical for π-π stacking in optoelectronic applications .
- Substituent orientation : Bulky alkyl or aryl groups (e.g., 2,6-diisopropylphenyl) adopt perpendicular orientations relative to the core, reducing steric hindrance .
- Halogen positions : Br atoms at 4,9-positions create electron-deficient regions, influencing charge transport . Methodological note : Crystallize from chloroform/hexane (1:1) and collect data at 173 K to minimize thermal motion .
Q. What strategies optimize the compound’s solubility and processability for thin-film device fabrication?
- Side-chain engineering : Replace alkyl chains with branched (e.g., 2-octyldodecyl) or polar (e.g., dimethylamino propyl) groups to enhance solubility in chloroform or DMSO .
- Blending : Mix with polystyrene or PMMA to improve film-forming properties .
- Thermal annealing : Post-deposition annealing at 150°C (N₂ atmosphere) enhances crystallinity and charge mobility .
Q. How do electronic properties vary with substituent modifications, and how are these measured?
- Cyclic voltammetry (CV) : Redox potentials (E₁/₂) show LUMO levels at ~−3.8 eV (vs. vacuum) due to electron-withdrawing Br and carbonyl groups .
- UV-Vis-NIR : Absorption maxima (~450 nm) and optical bandgap (~2.1 eV) depend on substituent electron-donating strength .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to correlate experimental HOMO/LUMO with theoretical values .
Q. How should contradictory data on toxicity and environmental impact be addressed?
- Ecotoxicity : No empirical data exists; apply precautionary principles. Use biodegradation prediction tools (e.g., EPI Suite) to estimate persistence .
- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity. Preliminary data suggests low acute toxicity (IC₅₀ >100 µM) .
- Waste disposal : Treat as halogenated waste (incineration with scrubbing for Br containment) .
Methodological Tables
Key Research Challenges
- Synthetic reproducibility : Batch-to-batch variability in alkylation efficiency (yields 42–65%) requires strict stoichiometric control .
- Device integration : Low charge-carrier mobility (~10⁻⁴ cm²/V·s) limits organic photovoltaic (OPV) efficiency; doping with PCBM improves performance .
- Data gaps : Absence of ecotoxicological studies necessitates predictive modeling and controlled biodegradation assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
